Scandium acetate hydrate

CAS No.:

Cat. No.: VC16184129

Molecular Formula: C6H14O7Sc

Molecular Weight: 243.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14O7Sc |

|---|---|

| Molecular Weight | 243.13 g/mol |

| IUPAC Name | acetic acid;scandium;hydrate |

| Standard InChI | InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

| Standard InChI Key | NAXGMQHCOOEQLP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc] |

Introduction

Chemical Composition and Molecular Structure

Fundamental Chemical Identity

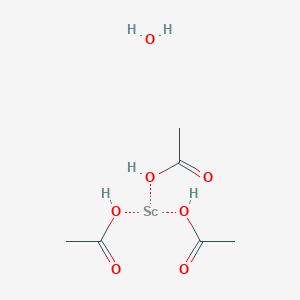

Scandium acetate hydrate is formally identified as scandium(III) triacetate hydrate, with the anhydrous form represented as and the hydrated variant incorporating variable water molecules (). The molecular formula for the hydrated form is , yielding a molecular weight of 243.13 g/mol. Its CAS registry number, 304675-64-7, distinguishes it within chemical databases .

Structural Configuration

X-ray crystallography reveals that anhydrous scandium acetate adopts a chain-like structure, where octahedral scandium(III) centers are bridged by acetate ligands . Each scandium ion coordinates with six oxygen atoms: three from bidentate acetate groups and three from monodentate acetates, creating a one-dimensional polymeric chain . The hydrated form retains this core structure but includes water molecules in its lattice, enhancing its stability and solubility.

Table 1: Key Structural and Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 304675-64-7 | |

| Molecular Formula | ||

| Molecular Weight | 243.13 g/mol | |

| InChI Key | DBTMQFKUVICLQN-UHFFFAOYSA-K |

Synthesis and Production Methods

Conventional Synthesis Routes

The compound is typically synthesized by reacting scandium hydroxide () or scandium oxide () with acetic acid () under controlled conditions . The reaction proceeds as follows:

This method yields high-purity scandium acetate hydrate, which can be isolated through crystallization.

Industrial-Scale Production

Thermo Scientific Chemicals and Vulcanchem report commercial production using similar methodologies, with stringent quality controls to achieve 99.9% purity (metals basis) . The hydrate form is favored in industrial settings due to its handling stability and predictable solubility.

Physical and Chemical Properties

Solubility and Stability

Table 2: Physicochemical Properties

Spectroscopic and Analytical Data

Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic peaks for acetate ligands (ν(COO⁻) at ~1550 cm⁻¹ and ~1450 cm⁻¹) and scandium-oxygen bonds (ν(Sc-O) at ~450 cm⁻¹). Thermogravimetric analysis (TGA) confirms its dehydration and decomposition steps, aligning with theoretical mass losses.

Applications in Research and Industry

Organic Synthesis Intermediate

Scandium acetate hydrate is widely employed as a precursor in synthesizing scandium-containing complexes and catalysts . For example, it facilitates the preparation of scandium-doped metal-organic frameworks (MOFs) used in gas storage and catalysis.

Electrochemical Applications

Recent studies demonstrate its utility in zinc-ion batteries, where scandium ions suppress dendritic growth on zinc anodes, improving cycle life by over 300%. The mechanism involves scandium’s preferential adsorption on zinc surfaces, homogenizing ion deposition.

Industrial Material Production

The compound serves as a feedstock for producing high-purity scandium metal and scandium-aluminum alloys, which are critical in aerospace components due to their strength-to-weight ratios.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume